molecular formula C9H20N4O B051819 1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde CAS No. 120041-13-6

1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde

Cat. No.: B051819
CAS No.: 120041-13-6
M. Wt: 200.28 g/mol
InChI Key: LXILGZQWYDINMA-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde is a macrocyclic compound with the molecular formula C9H20N4O. It is known for its unique structure, which includes a twelve-membered ring containing four nitrogen atoms. This compound is often used as a building block in the synthesis of various chelating agents and has applications in fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

Types of Reactions: 1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the four nitrogen atoms in the macrocyclic ring, which can act as coordination sites for metal ions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1,4,7,10-tetraazacyclododecane-1-carboxaldehyde is primarily related to its ability to form stable complexes with metal ions. The four nitrogen atoms in the macrocyclic ring provide coordination sites that can bind to metal ions, forming highly stable chelates. These chelates can then be used in various applications, such as enhancing contrast in MRI or delivering therapeutic radionuclides to specific targets in the body .

Comparison with Similar Compounds

1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde is often compared to other macrocyclic compounds such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane. While all these compounds share a similar macrocyclic structure, they differ in their functional groups and specific applications. For example, DOTA is widely used in biomedical imaging and radiotherapy due to its ability to form stable complexes with a variety of metal ions . In contrast, 1,4,8,11-tetraazacyclotetradecane is used in different chemical synthesis applications .

List of Similar Compounds

Properties

IUPAC Name

1,4,7,10-tetrazacyclododecane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O/c14-9-13-7-5-11-3-1-10-2-4-12-6-8-13/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXILGZQWYDINMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCNCCN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120041-13-6
Record name 1,4,7,10-Tetraazacyclododecane-1-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10-Tetraazacyclododecane-1-carbaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9S55YG3W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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